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molecular formula C9H6N2O3 B1194786 6-Nitroquinoline 1-oxide CAS No. 13675-92-8

6-Nitroquinoline 1-oxide

Cat. No. B1194786
M. Wt: 190.16 g/mol
InChI Key: FABIKJYANKLSLU-UHFFFAOYSA-N
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Patent
US07772267B2

Procedure details

Commercially available 6-nitroquinoline (1.0 g, 5.6 mmol) was dissolved in CHCl3 (30 mL) and mCPBA (1.76 g, 7.8 mmol) was added portionwise and the reactions stirred at rt for 48 h. The mixture was then washed with saturated aqueous NaHCO3, 1 N aqueous NaOH, and 5% aqueous NaHSO3, dried (Na2SO4), filtered and concentrated under reduced pressure to give compound 45A (1.0 g, 93%) as a light yellow solid. LC/MS m/z 191 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.76 g
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]=[CH:9][CH:8]=[CH:7]2)([O-:3])=[O:2].C1C=C(Cl)C=C(C(OO)=[O:22])C=1>C(Cl)(Cl)Cl>[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N+:10]([O-:22])=[CH:9][CH:8]=[CH:7]2)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=CC=NC2=CC1
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1.76 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reactions stirred at rt for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was then washed with saturated aqueous NaHCO3, 1 N aqueous NaOH, and 5% aqueous NaHSO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C=CC=[N+](C2=CC1)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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